molecular formula C7H5BClNO2 B1370755 2-Chloro-4-cyanophenylboronic acid CAS No. 677743-50-9

2-Chloro-4-cyanophenylboronic acid

Cat. No.: B1370755
CAS No.: 677743-50-9
M. Wt: 181.38 g/mol
InChI Key: MSCQYLAIRMCGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2-Chloro-4-cyanophenylboronic acid, also known as MFCD18392511, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the transition metals, such as palladium, used in these reactions .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium atom . This reaction is facilitated by the presence of a base and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway in which this compound is involved . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, including biaryl compounds .

Pharmacokinetics

It’s important to note that the compound should be handled with care to prevent exposure and potential toxicity .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to advancements in fields such as medicinal chemistry and materials science .

Action Environment

The efficacy and stability of this compound in the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the presence of a suitable base, the choice of solvent, and the temperature of the reaction . Proper storage conditions, such as maintaining the compound at a temperature of 4°C , are also crucial for preserving its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-cyanophenylboronic acid typically involves the reaction of 2-chloro-4-cyanophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. This method ensures the formation of the boronic acid group while maintaining the integrity of the chloro and cyano substituents .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-cyanophenylboronic acid is unique due to the presence of both chloro and cyano groups, which provide distinct reactivity and selectivity in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules .

Properties

IUPAC Name

(2-chloro-4-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCQYLAIRMCGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C#N)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622047
Record name (2-Chloro-4-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677743-50-9
Record name (2-Chloro-4-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.